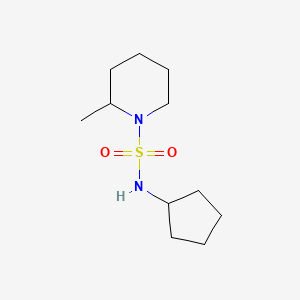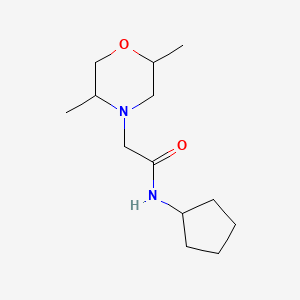
N-cyclopentyl-2-(2,5-dimethylmorpholin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-(2,5-dimethylmorpholin-4-yl)acetamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. It has been shown to have potential therapeutic applications in the treatment of cancer, particularly in hematological malignancies.
Mechanism of Action
N-cyclopentyl-2-(2,5-dimethylmorpholin-4-yl)acetamide selectively targets RNA polymerase I transcription by binding to the DNA template and inhibiting the formation of the transcription initiation complex. This leads to a decrease in the production of ribosomal RNA and the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(2,5-dimethylmorpholin-4-yl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. N-cyclopentyl-2-(2,5-dimethylmorpholin-4-yl)acetamide has also been shown to have anti-angiogenic effects, inhibiting the growth of blood vessels that supply nutrients to cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of N-cyclopentyl-2-(2,5-dimethylmorpholin-4-yl)acetamide is its selectivity for cancer cells, which minimizes toxicity to normal cells. It has also been shown to be effective in preclinical models of hematological malignancies, making it a promising therapeutic candidate for these types of cancers. However, one of the limitations of N-cyclopentyl-2-(2,5-dimethylmorpholin-4-yl)acetamide is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-cyclopentyl-2-(2,5-dimethylmorpholin-4-yl)acetamide. One area of research is the development of more efficient synthesis methods to increase the yield and purity of N-cyclopentyl-2-(2,5-dimethylmorpholin-4-yl)acetamide. Another area of research is the investigation of N-cyclopentyl-2-(2,5-dimethylmorpholin-4-yl)acetamide in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, the development of N-cyclopentyl-2-(2,5-dimethylmorpholin-4-yl)acetamide analogs with improved pharmacokinetic properties could lead to the development of more effective cancer treatments.
Synthesis Methods
The synthesis of N-cyclopentyl-2-(2,5-dimethylmorpholin-4-yl)acetamide involves the reaction of 2,5-dimethylmorpholine-4-carboxylic acid with cyclopentylmagnesium bromide, followed by the addition of acetic anhydride. The resulting product is then purified using column chromatography to obtain N-cyclopentyl-2-(2,5-dimethylmorpholin-4-yl)acetamide in high purity.
Scientific Research Applications
N-cyclopentyl-2-(2,5-dimethylmorpholin-4-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA and the growth and proliferation of cancer cells. N-cyclopentyl-2-(2,5-dimethylmorpholin-4-yl)acetamide has been shown to be effective in preclinical models of hematological malignancies, including multiple myeloma and acute lymphoblastic leukemia.
properties
IUPAC Name |
N-cyclopentyl-2-(2,5-dimethylmorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-10-9-17-11(2)7-15(10)8-13(16)14-12-5-3-4-6-12/h10-12H,3-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYZZDRNWCFDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



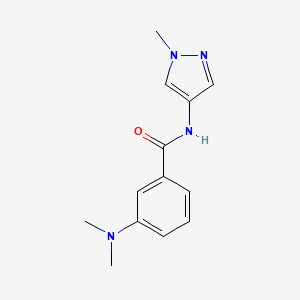
![N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7526350.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]acetamide](/img/structure/B7526364.png)
![N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-7-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7526368.png)
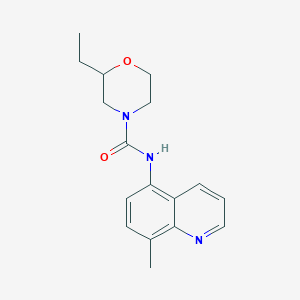
![cyclohex-3-en-1-yl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526384.png)
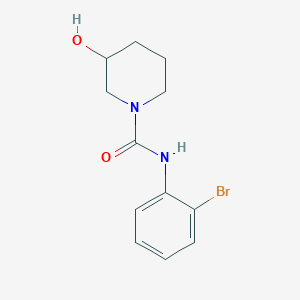
![cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526402.png)
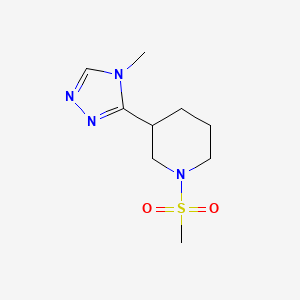
![(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526409.png)
![3-(2,3-Dimethylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7526424.png)
